2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde
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Overview
Description
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C15H18O3 It is a derivative of benzene, where three ethyl groups and three formyl groups are attached to the benzene ring at positions 2, 4, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde can be synthesized through the oxidation of 2,4,6-triethylbenzene. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the ethyl groups to formyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the formyl groups to carboxylic acids.
Reduction: Reduction reactions can convert the formyl groups to primary alcohols.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi) in anhydrous solvents.
Major Products Formed
Oxidation: 2,4,6-Triethylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triethylbenzene-1,3,5-trimethanol.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the formyl groups act as electrophilic centers, facilitating nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its formyl groups, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains hydroxyl groups instead of ethyl groups.
2,4,6-Trivinylbenzene-1,3,5-tricarbaldehyde: Contains vinyl groups instead of ethyl groups.
Uniqueness
2,4,6-Triethylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of ethyl groups, which can influence its reactivity and physical properties compared to its methyl, hydroxy, or vinyl analogs. The ethyl groups provide steric hindrance and can affect the compound’s solubility and interaction with other molecules.
Properties
Molecular Formula |
C15H18O3 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2,4,6-triethylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C15H18O3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h7-9H,4-6H2,1-3H3 |
InChI Key |
RLSQUOSAOLGUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C=O)CC)C=O)CC)C=O |
Origin of Product |
United States |
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